molecular formula C20H18FN5 B2591947 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890884-33-0

1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2591947
CAS No.: 890884-33-0
M. Wt: 347.397
InChI Key: IXRUDLJLBYFOFD-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 4-fluorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3,4-diaminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.

    Substitution with 3,4-Dimethylphenyl Group: The pyrazolo[3,4-d]pyrimidine core is then subjected to a substitution reaction with a 3,4-dimethylphenyl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Introduction of the 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution of the amine group with a 4-fluorobenzyl halide, typically using a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides (e.g., bromides, chlorides) in the presence of bases like K2CO3, NaH, or TEA.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of Protein Synthesis: It may inhibit the synthesis of certain proteins, thereby affecting cellular functions.

    Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
  • 1-(4-Fluorobenzyl)-2-(methylamino)pyrido(2,3-d)pyrimidin-4(1H)-one

Uniqueness

1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both 3,4-dimethylphenyl and 4-fluorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-13-3-8-17(9-14(13)2)26-20-18(11-25-26)19(23-12-24-20)22-10-15-4-6-16(21)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUDLJLBYFOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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